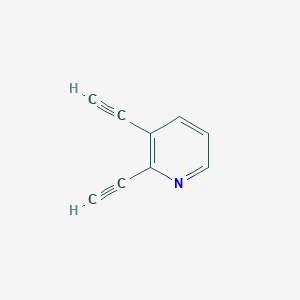
2,3-Diethynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethynylpyridine is a chemical compound characterized by the presence of two ethynyl groups attached to the 2nd and 3rd positions of a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block for various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Diethynylpyridine can be synthesized through various methods. One common approach involves the reaction of 2,3-dibromopyridine with terminal alkynes under Sonogashira coupling conditions. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, conducted in an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing continuous flow techniques to enhance production rates.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the ethynyl groups can yield alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted pyridines depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,3-Diethynylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials .
Mecanismo De Acción
The mechanism of action of 2,3-diethynylpyridine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. The ethynyl groups can participate in π-π interactions and conjugation, influencing the electronic properties of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparación Con Compuestos Similares
2,5-Diethynylpyridine: Similar structure but with ethynyl groups at the 2nd and 5th positions.
2,6-Diethynylpyridine: Ethynyl groups at the 2nd and 6th positions, often used in coordination chemistry.
3,4-Diethynylpyridine: Ethynyl groups at the 3rd and 4th positions, differing in reactivity and applications.
Uniqueness: 2,3-Diethynylpyridine is unique due to the specific positioning of its ethynyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing specific molecular frameworks and studying unique chemical interactions.
Propiedades
Fórmula molecular |
C9H5N |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2,3-diethynylpyridine |
InChI |
InChI=1S/C9H5N/c1-3-8-6-5-7-10-9(8)4-2/h1-2,5-7H |
Clave InChI |
MICZGSDPOZUBDZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(N=CC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



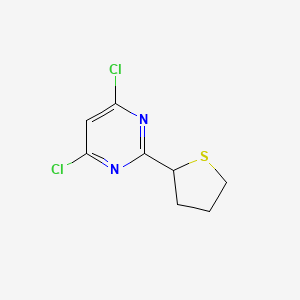
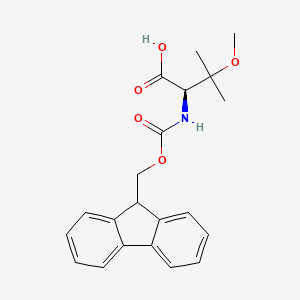
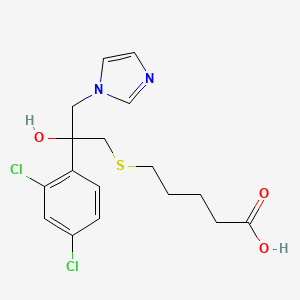
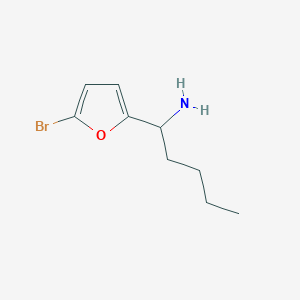
![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)

![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)

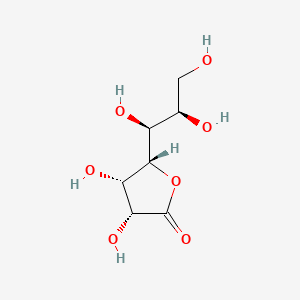
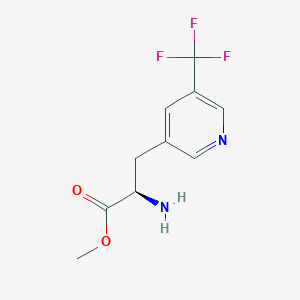
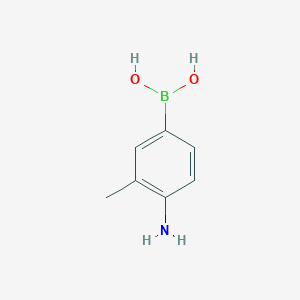
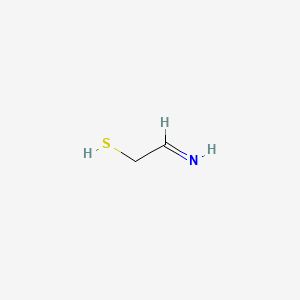
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
